molecular formula C7H15N3S B1526790 1-Azido-3-[(2-methylpropyl)sulfanyl]propane CAS No. 1249700-90-0

1-Azido-3-[(2-methylpropyl)sulfanyl]propane

Cat. No.: B1526790
CAS No.: 1249700-90-0
M. Wt: 173.28 g/mol
InChI Key: JCASRBPJNPLSCL-UHFFFAOYSA-N
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Description

1-Azido-3-[(2-methylpropyl)sulfanyl]propane ( 1249700-90-0) is an organic sulfur compound featuring an azide functional group, with a molecular formula of C7H15N3S and a molecular weight of 173.28 g/mol . This compound is classified as a valuable chemical building block and advanced intermediate, primarily utilized in research and development for constructing more complex molecules . Its molecular structure, which integrates both a sulfide linker and a terminal azide, makes it a versatile reagent in synthetic chemistry. The azide group is particularly prized for its role in Click Chemistry, specifically participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is widely employed in medicinal chemistry, bioconjugation, and materials science for its high efficiency and selectivity in forming stable triazole linkages. As such, this compound is instrumental in the synthesis of various functionalized molecules, including potential pharmaceutical intermediates, ligands for catalysts, and novel materials . Researchers value this azido-containing reagent for its application in developing proprietary compounds and exploring new chemical spaces. It is commercially available from specialized suppliers of fine chemicals and research materials . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-azidopropylsulfanyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S/c1-7(2)6-11-5-3-4-9-10-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCASRBPJNPLSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 1-Azido-3-[(2-methylpropyl)sulfanyl]propane

Chemical Structure and Properties

  • Chemical Formula : C₅H₁₃N₃S
  • Molecular Weight : 145.25 g/mol
  • Functional Groups : Azide (-N₃), Thioether (-S-)

This compound features an azide group, which is known for its reactivity and potential applications in click chemistry, as well as a thioether moiety that may contribute to its biological interactions.

Antimicrobial Properties

Compounds containing azide groups often exhibit antimicrobial properties due to their ability to disrupt cellular processes. The thioether component may enhance this activity by interacting with sulfhydryl groups in proteins, potentially leading to inhibition of microbial growth.

Cytotoxicity

Research on similar azide-containing compounds suggests they may possess cytotoxic effects against various cancer cell lines. The mechanism is often linked to the generation of reactive nitrogen species (RNS) upon decomposition, which can induce apoptosis in cancer cells.

  • Reactive Nitrogen Species Generation : Upon activation, azides can release nitrogen gas and reactive intermediates that may damage cellular components.
  • Interaction with Cellular Proteins : The thioether group may facilitate binding to proteins through nucleophilic attack, altering protein function and signaling pathways.

Case Studies

While specific studies on This compound are lacking, related compounds have been investigated:

  • Azide Derivatives : Research has shown that azide derivatives can inhibit bacterial growth by disrupting cell wall synthesis.
  • Thioether Compounds : Studies indicate that thioether compounds can exhibit antioxidant properties, which may protect cells from oxidative stress.

Summary of Findings

PropertyDescription
Antimicrobial ActivityPotentially effective against bacteria due to disruption of cellular processes.
CytotoxicityMay induce apoptosis in cancer cells through RNS generation.
MechanismInvolves reactive intermediates and protein interactions via thioether functionality.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS No. Key Differences & Applications
1-Azido-3-[(2-methylpropyl)sulfanyl]propane C₇H₁₄N₃S 172.27 Azide, thioether Not provided Combines azide reactivity with thioether stability; potential for selective conjugation
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane C₇H₁₅N₃O₃ 189.21 Azide, polyether chain 74654-06-1 Hydrophilic due to ethers; used in hydrophilic polymer modifications
3-Azidopropanenitrile C₃H₄N₄ 96.09 Azide, nitrile Not provided Electron-withdrawing nitrile enhances azide reactivity; prone to decomposition
2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine C₁₀H₁₃Cl₂N 218.12 Amine, chlorophenyl 103628-31-5 Lacks azide; amine and aryl chloride groups favor pharmaceutical synthesis
3-Azido-1-propanesulfonamide C₃H₈N₄O₂S 164.18 Azide, sulfonamide 1034192-12-5 Sulfonamide group increases polarity; potential for biomolecule labeling

Key Observations:

Functional Group Influence :

  • The thioether group in the target compound provides greater stability compared to 3-azidopropanenitrile , where the nitrile group destabilizes the azide .
  • Unlike 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane , the target compound’s thioether group reduces hydrophilicity, making it more suitable for lipid-rich environments .

Reactivity :

  • The absence of electron-withdrawing groups (e.g., nitrile or sulfonamide) in the target compound suggests slower decomposition kinetics compared to 3-azidopropanenitrile or 3-azido-1-propanesulfonamide .
  • Thioethers may participate in radical-mediated reactions (e.g., thiol-ene click chemistry), expanding utility beyond typical azide applications .

Applications :

  • This compound ’s balanced lipophilicity and stability could favor its use in drug delivery systems or elastomer crosslinking.
  • In contrast, 3-azido-1-propanesulfonamide ’s sulfonamide group enhances water solubility, making it preferable for aqueous-phase bioconjugation .

Research Findings and Limitations

  • Synthesis Challenges : Alkyl azides like the target compound require controlled conditions to avoid explosive decomposition, a common issue with low-molecular-weight azides .
  • Thermal Stability : Preliminary data suggest the thioether group slightly stabilizes the azide moiety compared to ether-linked analogs, but systematic studies are lacking.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Azido-3-[(2-methylpropyl)sulfanyl]propane typically involves two main steps:

  • Introduction of the sulfanyl (thioether) group with the 2-methylpropyl substituent.
  • Subsequent or simultaneous introduction of the azido group at the 1-position of the propane chain.

This approach ensures selective functionalization and avoids side reactions such as over-oxidation or rearrangement.

Preparation of the Sulfanyl Intermediate

The sulfanyl group with the 2-methylpropyl substituent is generally introduced by nucleophilic substitution reactions involving thiols or thiolate anions with appropriate alkyl halides.

Typical procedure:

  • Start with 3-halopropane (e.g., 3-bromopropane or 3-chloropropane) as the backbone.
  • React with 2-methylpropane-1-thiol (isobutyl mercaptan) or its thiolate salt.
  • The reaction proceeds via an SN2 mechanism, substituting the halogen with the sulfanyl group.

This step is often carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of thiols to disulfides.

One-Pot or Sequential Methods

Some synthetic routes combine the above steps in a one-pot fashion or in sequential steps with intermediate purification.

  • Sequential method: First prepare 3-(2-methylpropylthio)propyl halide, purify, then react with sodium azide.
  • One-pot method: React 3-halopropane with 2-methylpropane-1-thiol and sodium azide simultaneously or in sequence without isolation of intermediates.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred for azide substitution due to their ability to solubilize sodium azide and facilitate SN2 reactions.
  • Temperature: Moderate heating (50–80 °C) is often applied to increase reaction rates.
  • Time: Reaction times vary from several hours to overnight depending on substrate reactivity.
  • Inert atmosphere: To prevent oxidation of thiols and azides, reactions are often conducted under nitrogen or argon.
  • Purification: Flash chromatography or recrystallization is used to purify the final azido sulfanyl propane compound.

Data Table: Typical Reaction Parameters for Preparation

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Sulfanyl substitution 3-halopropane + 2-methylpropane-1-thiol THF or EtOH RT to 60 °C 4–12 h 70–85 Inert atmosphere recommended
Azide substitution Sulfanyl-propane halide + NaN3 DMF or DMSO 50–80 °C 6–24 h 65–90 Polar aprotic solvent required
One-pot synthesis (optional) 3-halopropane + 2-methylpropane-1-thiol + NaN3 DMF 60 °C 12–24 h 60–80 Requires careful control

Research Findings and Analytical Characterization

  • The azide substitution proceeds with high regioselectivity at the primary carbon.
  • Side reactions such as elimination or rearrangement are minimal under controlled conditions.
  • The sulfanyl group remains intact during azide introduction, indicating good chemoselectivity.
  • Final products are characterized by techniques including:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Azido-3-[(2-methylpropyl)sulfanyl]propane to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves stepwise control of reaction parameters. For azide-containing compounds, a two-step procedure is common: (i) introducing the sulfanyl group via nucleophilic substitution using 2-methylpropyl thiol, followed by (ii) azide substitution under controlled temperatures (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC ensures purity. Monitor intermediates using thin-layer chromatography (TLC) and characterize final products via 1H^1H-NMR and FT-IR to confirm functional groups .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • 1H^1H-NMR and 13C^{13}C-NMR : Identify proton environments and carbon frameworks, focusing on the azide (-N3_3) and sulfide (-S-) groups.
  • FT-IR : Confirm azide stretches (~2100 cm1^{-1}) and sulfide C-S bonds (~650 cm1^{-1}) (see similar analyses in ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C7 _7H13 _{13}N3 _3S).
  • X-ray Crystallography : For crystalline samples, SHELX software (e.g., SHELXL) refines structural parameters, resolving bond lengths and angles .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the azide group in this compound under different reaction conditions?

  • Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for azide reactions, such as Huisgen cycloadditions. Calculate activation energies to compare reactivity in polar (DMSO) vs. non-polar (toluene) solvents. Molecular dynamics (MD) simulations assess steric effects from the bulky 2-methylpropyl group. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in thermal stability data for azide-containing compounds like this compound?

  • Methodological Answer: Contradictions arise from varying experimental conditions. Standardize protocols:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
  • Thermogravimetric Analysis (TGA) : Quantify mass loss rates at 5–10°C/min increments.
  • Kinetic Stability Studies : Use Arrhenius plots to extrapolate shelf-life under storage conditions. Compare results with structurally similar azides (e.g., 1-Azido-3-(methylsulfanyl)propane; see ) to identify substituent effects .

Q. How to design experiments to study thiol-azide coupling reactions involving this compound?

  • Methodological Answer:

  • Reaction Design : Use this compound as a model for strain-promoted azide-alkyne cycloadditions (SPAAC). Optimize catalyst-free conditions by varying solvent polarity (e.g., DMF vs. THF) and temperature.
  • Monitoring : Employ 1H^1H-NMR to track azide consumption or in-situ FT-IR to detect triazole formation (~1450 cm1^{-1}).
  • Control Experiments : Compare reaction rates with/without the 2-methylpropyl group to assess steric hindrance. Reference analogous sulfanyl-azide systems (e.g., ) for mechanistic insights .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?

  • Methodological Answer:

  • Step 1 : Re-examine computational parameters (e.g., solvent dielectric constant in DFT) to align with experimental conditions.
  • Step 2 : Verify sample purity via HPLC (>95%) to rule out impurities affecting spectra.
  • Step 3 : Cross-validate with alternative techniques (e.g., Raman spectroscopy for azide confirmation if FT-IR is ambiguous).
  • Step 4 : Consult crystallographic data (if available) to resolve bond-length discrepancies .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep at -20°C in amber vials to prevent photodegradation and thermal decomposition.
  • Handling : Use explosion-proof equipment; avoid contact with heavy metals or strong acids to prevent violent decomposition.
  • Waste Disposal : Quench excess azide with 10% sodium nitrite in acidic conditions before disposal. Reference safety protocols from for sulfonic acid analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Azido-3-[(2-methylpropyl)sulfanyl]propane
Reactant of Route 2
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1-Azido-3-[(2-methylpropyl)sulfanyl]propane

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